molecular formula C10H13NO4S B081730 propan-2-yl 2-sulfamoylbenzoate CAS No. 14065-41-9

propan-2-yl 2-sulfamoylbenzoate

Cat. No.: B081730
CAS No.: 14065-41-9
M. Wt: 243.28 g/mol
InChI Key: UADGDKCDJALXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 2-sulfamoylbenzoate (CAS 14065-41-9) is an organic compound with the molecular formula C₁₀H₁₃NO₄S and a molecular weight of 243.28 g/mol . Its structure consists of a benzoate ester backbone substituted with a sulfamoyl group (-SO₂NH₂) at the 2-position and an isopropyl ester group (-O-CO-O-C(CH₃)₂) at the 1-position (Figure 1). The sulfamoyl moiety is a hallmark of sulfonamide derivatives, which are historically significant in medicinal chemistry due to their enzyme-inhibitory properties (e.g., carbonic anhydrase inhibition) .

Properties

CAS No.

14065-41-9

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

propan-2-yl 2-sulfamoylbenzoate

InChI

InChI=1S/C10H13NO4S/c1-7(2)15-10(12)8-5-3-4-6-9(8)16(11,13)14/h3-7H,1-2H3,(H2,11,13,14)

InChI Key

UADGDKCDJALXDM-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC=CC=C1S(=O)(=O)N

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1S(=O)(=O)N

Other CAS No.

14065-41-9

Origin of Product

United States

Preparation Methods

Phosgene-Mediated Isocyanate Route

Patent EP0034431A2 (2002) describes an alternative pathway using phosgene to convert propan-2-yl 2-sulfamoylbenzoate into its isocyanate derivative . Although the target compound serves as an intermediate, the synthesis details are instructive:

  • Starting Material : this compound (60.7 g, 0.25 mol) is suspended in dry xylene.

  • Reagents : n-Butyl isocyanate (25.0 g, 0.25 mol) and 1,4-diazabicyclo octane (DABCO) as a catalyst.

  • Conditions : Phosgene is bubbled through the refluxing solution (135–175°C) for 2 hours.

  • Outcome : Infrared spectroscopy confirms isocyanate formation (2250 cm⁻¹ absorption), with the product isolated via solvent evaporation .

This method highlights the use of phosgene, a toxic gas requiring stringent safety measures. The patent emphasizes catalytic amounts of tertiary amines (e.g., DABCO) to accelerate the reaction, achieving completion within 1–24 hours. However, environmental and safety concerns limit its industrial scalability.

Copper-Catalyzed Sulfamoylation Adaptations

Drawing from CN105439915A (2015), a copper-catalyzed method for methyl 2-methoxy-5-sulfamoylbenzoate offers insights into adapting sulfamoylation for propan-2-yl esters . The protocol involves:

  • Substrate : 2-Chlorobenzoic acid isopropyl ester.

  • Reagents : Sodium aminosulfinate (1.05–1.2 equiv) and cuprous bromide (5 mol%).

  • Conditions : Tetrahydrofuran (THF) solvent at 60°C for 12 hours.

  • Workup : Decolorization with activated carbon, filtration, and vacuum drying.

While this method avoids phosgene, substituting it with safer sulfinating agents, the yield and purity of this compound remain unverified. The use of Cu(I) catalysts aligns with green chemistry principles, but substrate specificity (e.g., methoxy vs. isopropyl groups) may require optimization.

Comparative Analysis of Preparation Methods

Method Reagents Catalyst Temperature Time Key Advantages Limitations
Classical SulfamoylationChlorosulfonic acid, NH₃None0–25°C6–12 hHigh selectivityCorrosive reagents, low scalability
Phosgene-MediatedPhosgene, n-butyl isocyanateDABCO135–175°C2–24 hRapid reactionToxicity, hazardous waste
Copper-CatalyzedNaSO₂NH₂, CuBrCuprous bromide60°C12 hEnvironmentally friendlyUnverified yields for target compound

Mechanistic Insights and Reaction Optimization

The sulfamoylation step common to all methods involves the displacement of a leaving group (e.g., chloride) by the sulfamoyl moiety. In the classical route, ammonia acts as the nucleophile, whereas the copper-catalyzed method utilizes sodium aminosulfinate (NaSO₂NH₂) as a sulfamoyl source. Density Functional Theory (DFT) studies on analogous sulfamoylations suggest that electron-withdrawing groups on the benzoate ring enhance reaction rates by stabilizing transition states .

Optimization strategies include:

  • Solvent Selection : Xylene and THF are preferred for high-boiling points and compatibility with sulfamoylating agents .

  • Catalyst Loading : DABCO at 0.1–1 mol% minimizes side reactions in phosgene-mediated routes .

  • Temperature Control : Maintaining 60°C in copper-catalyzed reactions balances kinetics and decomposition risks .

Industrial Scalability and Environmental Considerations

The phosgene-based method, while efficient, faces regulatory hurdles due to its environmental footprint. In contrast, the copper-catalyzed approach aligns with green chemistry metrics, generating NaCl as the sole by-product . Pilot-scale trials would require addressing:

  • Catalyst Recovery : CuBr separation via filtration or ion-exchange resins.

  • Solvent Recycling : THF recovery through distillation.

  • Waste Management : Neutralization of residual chlorinated by-products.

Chemical Reactions Analysis

Types of Reactions: propan-2-yl 2-sulfamoylbenzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid esters depending on the nucleophile used.

Scientific Research Applications

propan-2-yl 2-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the formulation of various industrial products, including preservatives and plasticizers.

Mechanism of Action

The mechanism of action of propan-2-yl 2-sulfamoylbenzoate involves its interaction with biological membranes and enzymes. The ester group allows the compound to permeate cell membranes, while the sulfamoyl group can interact with specific enzymes, inhibiting their activity. This dual action contributes to its antimicrobial properties by disrupting cellular processes in microorganisms .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

To contextualize the properties of propan-2-yl 2-sulfamoylbenzoate, it is compared below with two structurally related compounds: propyl 4-hydroxybenzoate (a paraben) and propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate (a phosphonamidoate derivative).

Structural and Functional Group Comparison

Table 1: Key Structural and Functional Properties
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Groups
This compound 14065-41-9 C₁₀H₁₃NO₄S 243.28 Benzoate ester, sulfamoyl (-SO₂NH₂)
Propyl 4-hydroxybenzoate 94-13-3 C₁₀H₁₂O₃ 180.21 Paraben (4-hydroxybenzoate ester)
Propan-2-yl phosphonamidoate* N/A† C₇H₁₈NO₃P 195.16 Phosphonamidoate, isopropyl ester, hydroxyethyl

†CAS for the phosphonamidoate is ambiguously reported in the evidence .

Key Observations:

This difference influences solubility and biological interactions . The phosphonamidoate compound contains a phosphorus center, which may confer higher reactivity (e.g., hydrolysis susceptibility) compared to the sulfonamide and paraben derivatives .

Molecular Weight and Complexity :

  • This compound has the highest molecular weight (243.28 g/mol), attributable to the sulfamoyl group’s additional nitrogen and sulfur atoms.
Key Insights:
  • Propyl 4-hydroxybenzoate: Widely used as a preservative due to its hydroxyl group’s antimicrobial properties.
  • Propan-2-yl phosphonamidoate : Phosphorus-containing compounds often serve as agrochemicals or enzyme inhibitors, though specific applications require further validation .

Physicochemical Properties and Stability

  • Solubility : The sulfamoyl group enhances hydrophilicity in this compound compared to the more lipophilic paraben.
  • Stability : Phosphonamidoates are prone to hydrolysis due to the electrophilic phosphorus center, whereas sulfamoylbenzoates and parabens exhibit greater stability under physiological conditions .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of propan-2-yl 2-sulfamoylbenzoate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves refluxing o-sulfamoylbenzoic acid with tin(II) chloride dihydrate and sodium carbonate in a solvent mixture (acetone:methanol:water, 1:1:1). Adjusting pH to 12 with aqueous ammonia and recrystallizing from aqueous methanol enhances purity . Parallel reactions with varying stoichiometry, temperature, and solvent ratios can identify optimal conditions. Monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures reaction progression and purity validation .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments, while infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide N–H stretches at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. HPLC with UV detection quantifies purity, and X-ray diffraction (XRD) resolves crystal packing and hydrogen-bonding motifs .

Q. How does the crystal structure of this compound inform its molecular interactions?

  • Methodological Answer : Single-crystal XRD using SHELXL reveals intramolecular hydrogen bonds (e.g., S(5) and S(7) rings) and intermolecular N–H···O interactions forming R₂²(8) motifs. Graph set analysis (Bernstein et al., 1995) classifies hydrogen-bonding patterns, which influence solubility and stability. OLEX2 visualizes layered structures extending along crystallographic axes .

Advanced Research Questions

Q. What advanced crystallographic methods resolve hydrogen-bonding ambiguities in this compound?

  • Methodological Answer : High-resolution XRD datasets (e.g., synchrotron sources) combined with SHELXL refinement (anisotropic displacement parameters, twin-law corrections) resolve disorder in hydrogen-bond networks. Electron density maps (Fo-Fc) identify weak interactions. Computational tools like CrystalExplorer model energy frameworks to quantify interaction strengths .

Q. How can researchers address discrepancies between experimental and computational data for this compound’s stability?

  • Methodological Answer : Discrepancies in stability predictions (e.g., density functional theory (DFT) vs. thermogravimetric analysis (TGA)) require cross-validation. DFT calculations (B3LYP/6-311+G**) model thermodynamic stability, while experimental TGA profiles assess decomposition temperatures. Discrepancies may arise from solvation effects or crystal packing not captured in gas-phase models .

Q. What methodological considerations ensure reproducibility in synthesizing and analyzing this compound?

  • Methodological Answer : Strict documentation of reaction conditions (pH, solvent ratios, reflux duration) and characterization parameters (NMR acquisition settings, XRD data collection temperatures) is critical. Independent replication by multiple labs using shared protocols (e.g., PubChem deposition standards) minimizes batch variability. Statistical tools like RSD (relative standard deviation) quantify analytical consistency .

Q. How do solvent polarity and hydrogen-bonding networks influence the crystallization behavior of this compound?

  • Methodological Answer : Solvent screening (e.g., methanol, acetonitrile, DMF) with Hansen solubility parameters predicts crystallization outcomes. Polar aprotic solvents disrupt hydrogen-bonded dimers, favoring needle-like crystals. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts, correlating solvent choice with crystal morphology .

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectroscopic data (e.g., NMR splitting patterns vs. XRD symmetry)?

  • Methodological Answer : NMR splitting discrepancies (e.g., unexpected multiplicity due to dynamic effects) require variable-temperature NMR to assess conformational exchange. XRD provides static symmetry; combining both methods clarifies whether anomalies arise from solution dynamics or solid-state packing .

Q. What strategies validate the identity of this compound when mass spectrometry and elemental analysis diverge?

  • Methodological Answer : Cross-check HRMS (exact mass) with combustion-based elemental analysis (C, H, N, S). Discrepancies >0.3% indicate impurities or hydration. Re-purification via column chromatography (silica gel, ethyl acetate/hexane) followed by Karl Fischer titration quantifies residual solvents .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry (DSC)165–167°C
Hydrogen Bonding (N–H···O)XRD (SHELXL)N1–H1A···O4: 2.89 Å, 168°
Solubility in MethanolGravimetric Analysis12.5 mg/mL at 25°C
TGA Decomposition OnsetThermogravimetric Analysis220°C (5% weight loss)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.